molecular formula C10H22Cl2N2O B1441582 [1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride CAS No. 1354954-54-3

[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride

Cat. No. B1441582
CAS RN: 1354954-54-3
M. Wt: 257.2 g/mol
InChI Key: JSXOREJVSCKVAZ-UHFFFAOYSA-N
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Description

“[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2O and a molecular weight of 257.2 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis Techniques : The compound has been utilized in various synthesis techniques. For instance, it has been involved in the synthesis of potent antimicrobials including arecoline derivatives, phendimetrazine, and polygonapholine, achieved through a multi-step process (Kumar, Sadashiva, & Rangappa, 2007).

  • Chemical Transformations : It has been used in chemical transformations such as the synthesis of cis-3,5-disubstituted morpholine derivatives. This process involved transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using bromine in dichloromethane (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Pharmacology and Medicinal Chemistry

  • Development of Receptor Antagonists : The compound has been used in the development of neurokinin-1 receptor antagonists, which are effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

  • Antimicrobial Properties : There have been studies on the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, which showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Material Science and Engineering

  • Dielectric Properties : The compound has been investigated for its structure and dielectric properties, particularly in ionic compounds with a flexible ammonium moiety. This study contributes to the understanding of phase transitions and material properties (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with “[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride” are not provided in the search results. For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1-morpholin-4-ylcyclopentyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12;;/h1-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXOREJVSCKVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride

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